molecular formula C12H19NO5 B2935798 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2411196-08-0

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2935798
CAS No.: 2411196-08-0
M. Wt: 257.286
InChI Key: CIQLOBOBZRJADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a bicyclic framework with an oxabicycloheptane core, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction forms the oxabicycloheptane core, which is then functionalized to introduce the Boc-amino and carboxylic acid groups. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
  • 7-Oxabicyclo[2.2.1]heptane derivatives

Uniqueness

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid stands out due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in multi-step synthetic routes and in the development of complex molecules .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQLOBOBZRJADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.